4-(4-formylphenyl)benzoic Acid
Overview
Description
4-(4-Formylphenyl)benzoic acid, also known as 4-carboxybenzaldehyde, is an organic compound with the molecular formula C8H6O3. It is a derivative of benzoic acid where a formyl group is attached to the para position of the benzene ring. This compound is known for its high thermal stability and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Formylphenyl)benzoic acid can be synthesized through the oxidation of aldehydes using copper(II) acetylacetonate (Cu(acac)2) and oxygen. The reaction involves flushing a reaction vessel with oxygen, adding Cu(acac)2 and sodium hydroxide (NaOH), and then introducing 1,4-benzenedicarboxaldehyde (terephthalaldehyde) to the reaction vessel .
Industrial Production Methods: For industrial production, this compound is synthesized by first converting terephthalic acid to p-carboxybenzoyl chloride, followed by reduction treatment to obtain the final product. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Terephthalic acid.
Reduction: 4-(4-Hydroxymethylphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-(4-Formylphenyl)benzoic acid has significant applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terephthalic acid and other aromatic compounds.
Biology: The compound is involved in the synthesis of peptide-hybrid inhibitors targeting dengue virus protease.
Medicine: It plays a role in the development of human glucagon receptor antagonists, which are important for treating diabetes.
Industry: It is used in the production of fluorescent whitening agents and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-formylphenyl)benzoic acid involves its ability to undergo various chemical reactions due to the presence of both formyl and carboxyl functional groups. These groups allow the compound to participate in condensation reactions, forming new bonds and structures. In biological systems, it targets specific enzymes and receptors, such as the dengue virus protease and human glucagon receptor, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Carboxybenzaldehyde: Similar in structure but lacks the additional phenyl group.
Terephthalaldehydic acid: Another derivative of benzoic acid with similar properties.
4-Methoxybenzoic acid: Contains a methoxy group instead of a formyl group.
Uniqueness: 4-(4-Formylphenyl)benzoic acid is unique due to its dual functional groups (formyl and carboxyl) on the benzene ring, which provide versatility in chemical reactions and applications. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
4-(4-formylphenyl)benzoic acid, also known as p-formylphenyl benzoate, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is CHO, with a molecular weight of approximately 226.23 g/mol. Its structure consists of a benzoic acid moiety with a formyl group on the para position of a phenyl ring, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Studies
A notable study explored the synthesis of various derivatives of benzoic acid, including those structurally related to this compound. The results indicated significant antimicrobial activity against multidrug-resistant strains:
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
2-Fluoro-4-(4-formylphenyl)benzoic acid | A. baumannii | 16 µg/mL |
3-Fluoro-4-(4-formylphenyl)benzoic acid | E. coli | 64 µg/mL |
These findings underscore the potential utility of this compound in developing new antimicrobial agents .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation assessed the efficacy of various benzoic acid derivatives against clinical isolates of MRSA. Among these, derivatives closely related to this compound demonstrated notable growth inhibition at low concentrations, suggesting their potential as therapeutic agents . -
Anti-inflammatory Mechanisms :
Another study highlighted the anti-inflammatory properties of similar compounds, noting their ability to suppress TNF-alpha and IL-6 production in macrophages. This suggests that this compound may also exert similar effects, warranting further investigation into its mechanisms .
Research Findings
Research has begun to elucidate the specific mechanisms through which this compound exerts its biological effects:
- Mechanism of Action : Preliminary investigations indicate that this compound may interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.
- Cellular Pathways : The compound has been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspase activation .
Properties
IUPAC Name |
4-(4-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEAFZUEUSBESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383352 | |
Record name | 4-(4-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70916-98-2 | |
Record name | 4-(4-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.